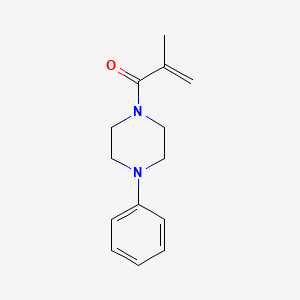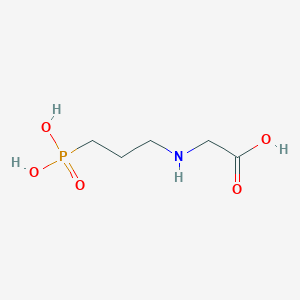
N-(3-Phosphonopropyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phosphonopropyl)glycine is an organic compound with the molecular formula C5H12NO5P It is a derivative of glycine, where a phosphonopropyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Phosphonopropyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with 3-chloropropylphosphonic acid under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution.
- 3-Chloropropylphosphonic acid is added to the solution.
- The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phosphonopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
N-(3-Phosphonopropyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which N-(3-Phosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity. The compound’s phosphonopropyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phosphonomethylglycine: Another derivative of glycine with a phosphonomethyl group.
N-(2-Phosphonoethyl)glycine: A similar compound with a phosphonoethyl group.
Uniqueness
N-(3-Phosphonopropyl)glycine is unique due to its specific phosphonopropyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter modulation and the development of new therapeutic agents.
Propriétés
Numéro CAS |
140151-47-9 |
|---|---|
Formule moléculaire |
C5H12NO5P |
Poids moléculaire |
197.13 g/mol |
Nom IUPAC |
2-(3-phosphonopropylamino)acetic acid |
InChI |
InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |
Clé InChI |
KZMNPRNCJFFNRZ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCC(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


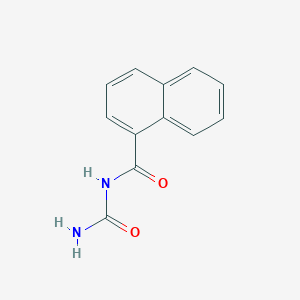
methanone](/img/structure/B14271570.png)
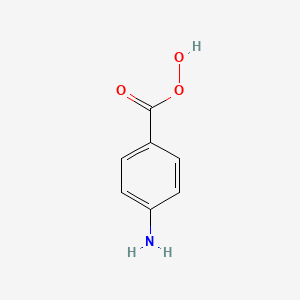
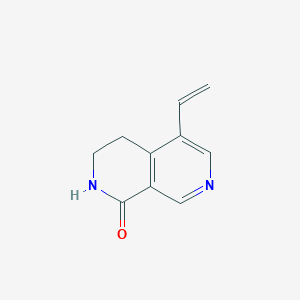
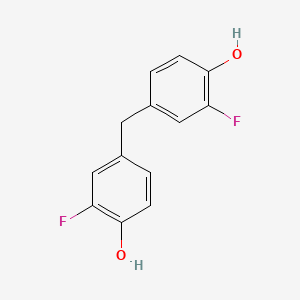
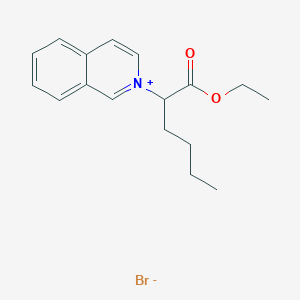
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
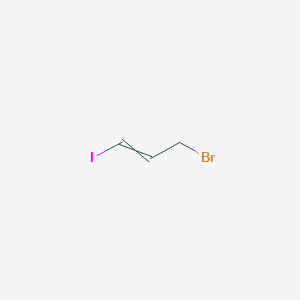
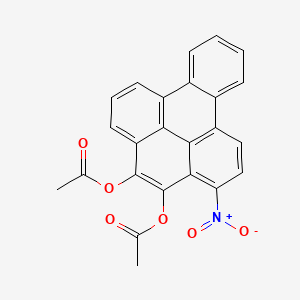
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

